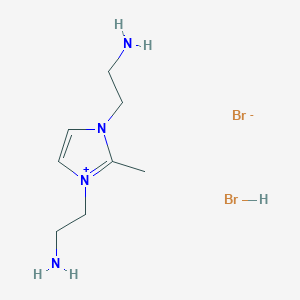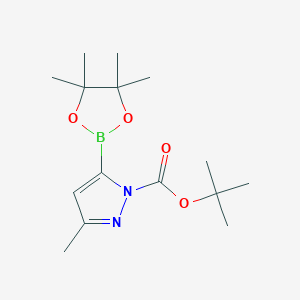![molecular formula C17H18BrN3O B12976131 6-(4-Bromobenzyl)-3-isopropyl-7-methylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12976131.png)
6-(4-Bromobenzyl)-3-isopropyl-7-methylimidazo[1,5-a]pyrazin-8(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Bromobenzyl)-3-isopropyl-7-methylimidazo[1,5-a]pyrazin-8(7H)-one is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromobenzyl)-3-isopropyl-7-methylimidazo[1,5-a]pyrazin-8(7H)-one typically involves multi-step reactions. One common method includes the condensation of 4-bromobenzylamine with 2,3-diaminopyrazine, followed by cyclization and subsequent functionalization to introduce the isopropyl and methyl groups. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Bromobenzyl)-3-isopropyl-7-methylimidazo[1,5-a]pyrazin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-(4-Bromobenzyl)-3-isopropyl-7-methylimidazo[1,5-a]pyrazin-8(7H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and luminescent materials.
Wirkmechanismus
The mechanism of action of 6-(4-Bromobenzyl)-3-isopropyl-7-methylimidazo[1,5-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets. The compound can bind to
Eigenschaften
Molekularformel |
C17H18BrN3O |
|---|---|
Molekulargewicht |
360.2 g/mol |
IUPAC-Name |
6-[(4-bromophenyl)methyl]-7-methyl-3-propan-2-ylimidazo[1,5-a]pyrazin-8-one |
InChI |
InChI=1S/C17H18BrN3O/c1-11(2)16-19-9-15-17(22)20(3)14(10-21(15)16)8-12-4-6-13(18)7-5-12/h4-7,9-11H,8H2,1-3H3 |
InChI-Schlüssel |
MRQHBZQPHMDZHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=C2N1C=C(N(C2=O)C)CC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12976053.png)












